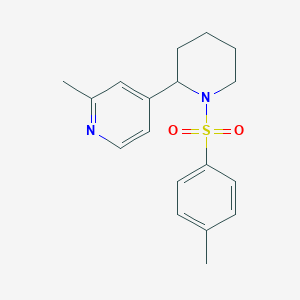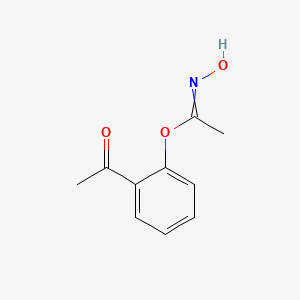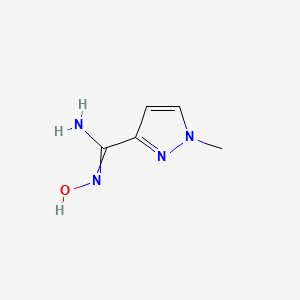
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is an organic compound with the molecular formula C9H5ClN2O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired acrylonitrile derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The acrylonitrile moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 3-(4-Chloro-3-amino-phenyl)-acrylonitrile.
Oxidation: 3-(4-Chloro-3-nitro-phenyl)-acrylic acid.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile largely depends on its chemical structure. The nitro group can participate in redox reactions, while the acrylonitrile moiety can undergo polymerization. The chloro group can be involved in nucleophilic substitution reactions, making the compound versatile in various chemical processes. Molecular targets and pathways would vary based on the specific application, such as enzyme inhibition in biological systems or radical formation in polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrophenol: Similar in structure but lacks the acrylonitrile group.
4-Chloro-2-nitroaniline: Contains an amine group instead of the acrylonitrile moiety.
4-Chloro-3-nitrobenzophenone: Features a ketone group instead of the acrylonitrile.
Uniqueness
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is unique due to the presence of both the nitro and acrylonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C9H5ClN2O2 |
|---|---|
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
3-(4-chloro-3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H |
Clave InChI |
MXNLIBLJZRWQCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=CC#N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




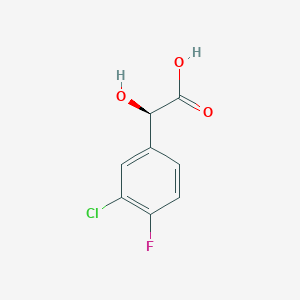

![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)

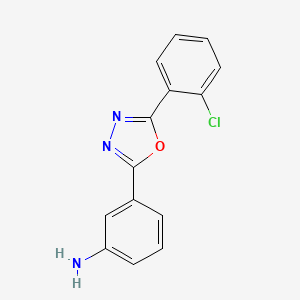
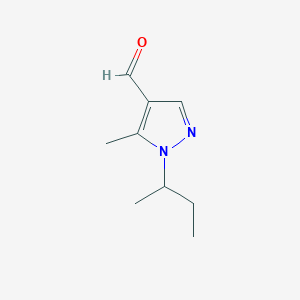
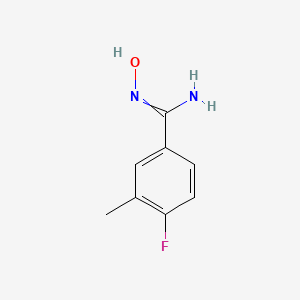

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
